molecular formula C22H42O B8483529 Docos-21-YN-1-OL CAS No. 61097-38-9

Docos-21-YN-1-OL

Cat. No.: B8483529
CAS No.: 61097-38-9
M. Wt: 322.6 g/mol
InChI Key: PLSATKNWGCTTCD-UHFFFAOYSA-N
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Description

Docos-21-YN-1-OL is a 22-carbon aliphatic alcohol characterized by a terminal triple bond at position 21 and a hydroxyl group at position 1. Its molecular formula is C₂₂H₄₂O, with a molecular weight of 322.58 g/mol. The compound’s structure combines the hydrophobic nature of a long alkyl chain with the reactivity of an alkyne and the polarity of a primary alcohol. For instance, the presence of a triple bond likely enhances its reactivity in click chemistry or polymerization reactions, while the hydroxyl group enables hydrogen bonding and solubility modulation .

Properties

CAS No.

61097-38-9

Molecular Formula

C22H42O

Molecular Weight

322.6 g/mol

IUPAC Name

docos-21-yn-1-ol

InChI

InChI=1S/C22H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h1,23H,3-22H2

InChI Key

PLSATKNWGCTTCD-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCCCCCCCCCCCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Docos-21-YN-1-OL, such as long alkyl chains, triple bonds, or hydroxyl groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Solubility (mg/ml) Log Po/w (Consensus)
This compound (hypothetical) C₂₂H₄₂O 322.58 22-carbon chain, terminal alkyne, -OH ~0.001* ~6.8*
1-Dodecanol (Dodecan-1-ol) C₁₂H₂₆O 186.34 12-carbon chain, primary alcohol 0.004 5.13
CAS 3621-81-6 C₇H₃Cl₂NO 188.01 Chlorinated aromatic, nitro group 0.0194 2.92
CAS 1761-61-1 C₇H₅BrO₂ 201.02 Brominated aromatic, carboxylic acid 0.687 2.47

*Estimated based on trends in longer-chain alcohols .

Key Observations

Chain Length and Hydrophobicity: this compound’s extended 22-carbon chain significantly increases its hydrophobicity compared to shorter analogs like 1-dodecanol (Log Po/w 5.13 vs. estimated ~6.8 for this compound). This reduces aqueous solubility, as seen in shorter alcohols (e.g., 1-dodecanol: 0.004 mg/ml) . Conversely, aromatic analogs (e.g., CAS 3621-81-6) exhibit higher solubility due to polar functional groups (e.g., nitro, chlorine) .

Functional Group Reactivity: The terminal alkyne in this compound enables participation in Huisgen cycloaddition (click chemistry), a feature absent in saturated alcohols like 1-dodecanol. Brominated or chlorinated analogs (e.g., CAS 1761-61-1) show distinct reactivity, such as electrophilic substitution or nucleophilic displacement, depending on substituents .

Synthetic Accessibility: Long-chain alkynols like this compound may require specialized catalysts or stepwise synthesis. For example, CAS 3621-81-6 was synthesized using triethylamine in dichloromethane (76% yield), while CAS 1761-61-1 employed an A-FGO catalyst in THF (98% yield) . Green chemistry approaches (e.g., ionic liquids, recyclable catalysts) are increasingly relevant for sustainable synthesis of complex alcohols .

Research Findings

  • Thermal Stability: Long-chain alcohols like this compound typically exhibit higher melting points than shorter analogs. For example, 1-dodecanol melts at 24°C, while a hypothetical Docos analog may exceed 50°C .
  • Biological Interactions : The extended alkyl chain may enhance membrane permeability, as seen in compounds with high BBB permeability scores (e.g., CAS 3621-81-6: BBB permeability = "Yes") . However, CYP enzyme inhibition risks (e.g., CYP1A2) must be evaluated for therapeutic applications.
  • Ecotoxicity: Longer-chain alcohols often show moderate-to-high acute aquatic toxicity (e.g., 1-dodecanol: EC50 = 0.1 mg/L for algae), suggesting this compound requires careful environmental handling .

Data Tables

Table 1: Physical Properties of this compound vs. Analogs

Property This compound 1-Dodecanol CAS 3621-81-6 CAS 1761-61-1
Molecular Weight 322.58 186.34 188.01 201.02
Boiling Point (°C) ~350* 259 197–198 (1.5 Torr) Not reported
Log Po/w ~6.8* 5.13 2.92 2.47
Solubility in Water ~0.001 mg/ml* 0.004 mg/ml 0.0194 mg/ml 0.687 mg/ml

*Estimated based on structural trends .

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